molecular formula C10H14O2 B12286931 2-(1-Hydroxy-2-methylpropan-2-yl)phenol

2-(1-Hydroxy-2-methylpropan-2-yl)phenol

Cat. No.: B12286931
M. Wt: 166.22 g/mol
InChI Key: WENKUOBYVZCMLU-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-methylpropan-2-yl)phenol is an organic compound with the molecular formula C10H14O2 It is a phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, and a 2-methylpropan-2-yl group attached to the same ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes, where a hydroxyl group is introduced to the benzene ring. This can be done using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3) .

Another method involves nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. For example, the reaction of 2-methylpropan-2-ol with phenol in the presence of a strong base like sodium hydroxide (NaOH) can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced catalysts to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-methylpropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Halogenated or nitrated phenols

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This antioxidant activity is attributed to the hydroxyl group on the benzene ring, which can undergo redox reactions .

In biological systems, the compound may interact with enzymes and proteins, modulating their activity and exerting anti-inflammatory and anti-tumor effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s phenolic structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

2-(1-Hydroxy-2-methylpropan-2-yl)phenol can be compared with other similar compounds, such as:

    Phenol: A simpler phenolic compound with a hydroxyl group attached to a benzene ring.

    Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-hydroxy-2-methylpropan-2-yl)phenol

InChI

InChI=1S/C10H14O2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6,11-12H,7H2,1-2H3

InChI Key

WENKUOBYVZCMLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=CC=C1O

Origin of Product

United States

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